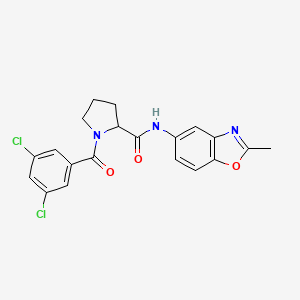![molecular formula C16H22N4O2S B7558433 4-butan-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]benzenesulfonamide](/img/structure/B7558433.png)
4-butan-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-butan-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]benzenesulfonamide, also known as BPEB, is a chemical compound that has garnered significant attention from the scientific community due to its potential applications in research. BPEB is a sulfonamide derivative that has been synthesized and studied for its biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 4-butan-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase IX and the aggregation of amyloid-beta peptides. Carbonic anhydrase IX is an enzyme that is overexpressed in many cancer cells and is involved in pH regulation. Inhibition of this enzyme by 4-butan-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]benzenesulfonamide leads to a decrease in pH and a subsequent decrease in the growth of cancer cells. The aggregation of amyloid-beta peptides is a hallmark of Alzheimer's disease, and inhibition of this process by 4-butan-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]benzenesulfonamide may lead to the development of new therapies for this disease.
Biochemical and Physiological Effects
4-butan-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]benzenesulfonamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-Alzheimer's properties, 4-butan-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]benzenesulfonamide has also been shown to have anti-inflammatory effects. This is due to its ability to inhibit the production of pro-inflammatory cytokines. 4-butan-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]benzenesulfonamide has also been shown to have antioxidant properties, which may be beneficial in the treatment of a number of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-butan-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]benzenesulfonamide for lab experiments is its specificity. 4-butan-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]benzenesulfonamide has been shown to be highly selective for carbonic anhydrase IX and amyloid-beta peptides, which makes it a valuable tool for studying these targets. However, one limitation of 4-butan-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]benzenesulfonamide is its solubility. 4-butan-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]benzenesulfonamide is only sparingly soluble in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
For the study of 4-butan-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]benzenesulfonamide include the development of new cancer and Alzheimer's therapies, as well as the exploration of its potential in the treatment of other diseases.
Métodos De Síntesis
The synthesis of 4-butan-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]benzenesulfonamide involves the reaction of 4-butylbenzenesulfonyl chloride with 2-(pyrimidin-2-ylamino)ethylamine in the presence of a base. The reaction yields 4-butan-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]benzenesulfonamide as a white crystalline solid with a melting point of 110-112°C. The purity of the synthesized compound can be confirmed by thin-layer chromatography and NMR spectroscopy.
Aplicaciones Científicas De Investigación
4-butan-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]benzenesulfonamide has been studied extensively for its potential applications in scientific research. One of the most promising applications of 4-butan-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]benzenesulfonamide is in the development of new cancer therapies. 4-butan-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]benzenesulfonamide has been shown to inhibit the growth of cancer cells in vitro by targeting the enzyme carbonic anhydrase IX. In addition, 4-butan-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]benzenesulfonamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides.
Propiedades
IUPAC Name |
4-butan-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-3-13(2)14-5-7-15(8-6-14)23(21,22)20-12-11-19-16-17-9-4-10-18-16/h4-10,13,20H,3,11-12H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFIHSPYYUGSAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)S(=O)(=O)NCCNC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butan-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

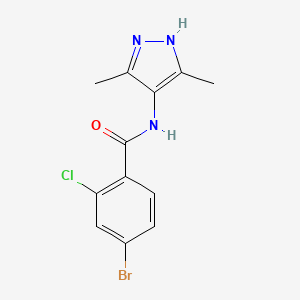
![2-[Methyl-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]amino]acetic acid](/img/structure/B7558372.png)
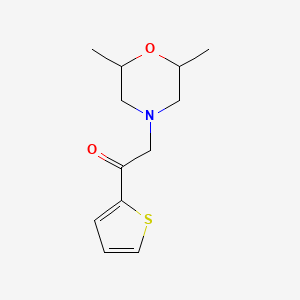
![[2-(Cyclohexylmethylamino)-2-oxoethyl] 4-[[(3-chloro-4-fluorophenyl)sulfonylamino]methyl]benzoate](/img/structure/B7558379.png)
![[2-(Furan-2-yl)quinolin-4-yl]-morpholin-4-ylmethanone](/img/structure/B7558387.png)
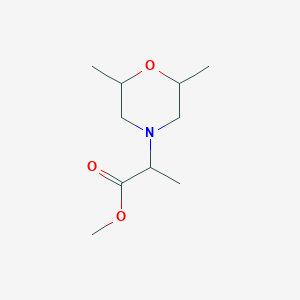
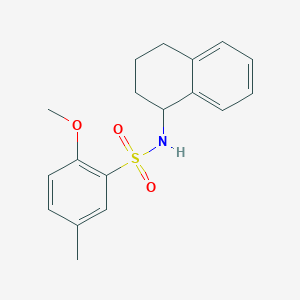
![Ethyl 1,3-dimethyl-2,4-dioxo-7-phenyl-5-(pyridin-4-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7558399.png)
![N-[1-(3-bromophenyl)ethyl]methanesulfonamide](/img/structure/B7558403.png)
![N-[1-(1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7558413.png)
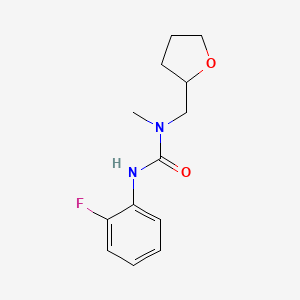
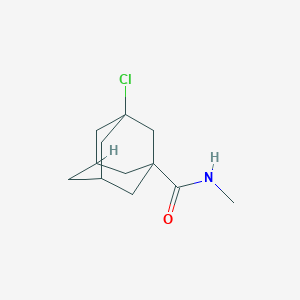
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 3-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]benzoate](/img/structure/B7558428.png)
